REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li][CH2:9][CH2:10][CH2:11][CH3:12].[C:13]([O:24]C(C)(C)C)(=[O:23])[CH2:14][CH2:15][C:16]([O:18]C(C)(C)C)=O.[CH:29]([C:31]1[C:32]([NH:38]C(=O)C(C)(C)C)=[N:33]C(Cl)=CC=1)=O.[NH4+].[Cl-]>C(OCC)C.C1COCC1>[CH3:12][C:11]1[N:33]=[C:32]2[C:31]([CH:29]=[C:15]([CH2:14][C:13]([OH:24])=[O:23])[C:16](=[O:18])[NH:38]2)=[CH:9][CH:10]=1 |f:4.5|
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Name
|
|
Quantity
|
4.84 g
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
125 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
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C(CCC(=O)OC(C)(C)C)(=O)OC(C)(C)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(=O)C=1C(=NC(=CC1)Cl)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The resulting yellow solution was stirred at −78° C. for 30 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was slowly added
|
Type
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TEMPERATURE
|
Details
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to warm to rt
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
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EXTRACTION
|
Details
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extracted with diethyl ether (3×50 mL, dried over molecular seives)
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Type
|
WASH
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Details
|
The combined organic layers were washed once with water (50 mL) and once with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude products of diastereomeric alcohols were dissolved in HCl (3M, aqueous) (80 mL)
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Type
|
TEMPERATURE
|
Details
|
refluxed for 3.5 h
|
Duration
|
3.5 h
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with diethyl ether (3×75 mL, dried over molecular seives), with chloroform (3×50 mL)
|
Type
|
ADDITION
|
Details
|
adjusted to pH 7 by addition of K2CO3
|
Type
|
FILTRATION
|
Details
|
The resulting yellow precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed once with water and once with diethylether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=C(C(NC2=N1)=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |